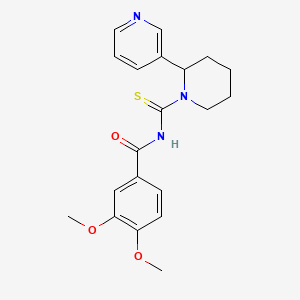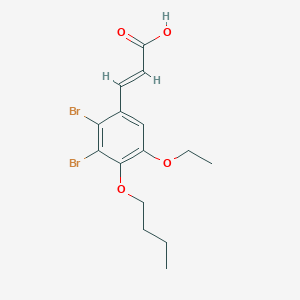![molecular formula C15H12N2O3S2 B10878265 4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid](/img/structure/B10878265.png)
4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by the presence of a thienyl group, an acryloyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the initial formation of the acryloyl-thienyl intermediate, followed by its reaction with an aminocarbothioyl derivative. The final step involves the coupling of this intermediate with benzoic acid under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkyl derivatives.
Scientific Research Applications
4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The thienyl and acryloyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoic acid moiety may also play a role in binding to proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N,N-diallyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
4-[({[3-(2-THIENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12N2O3S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H12N2O3S2/c18-13(8-7-12-2-1-9-22-12)17-15(21)16-11-5-3-10(4-6-11)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21)/b8-7+ |
InChI Key |
UIUJCZSPMQHJQE-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10878182.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10878195.png)
![(4Z)-4-[(tert-butylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10878196.png)
![9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole](/img/structure/B10878198.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10878211.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B10878212.png)
![2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10878224.png)
![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10878230.png)
![2-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone](/img/structure/B10878249.png)
![5-Chloro-4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methoxybenzoic acid](/img/structure/B10878251.png)



